N-methyl-2-(piperidine-4-sulfonyl)acetamide
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Overview
Description
N-methyl-2-(piperidine-4-sulfonyl)acetamide is a chemical compound that features a piperidine ring, a sulfonyl group, and an acetamide moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(piperidine-4-sulfonyl)acetamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides and acetamide precursors.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(piperidine-4-sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-methyl-2-(piperidine-4-sulfonyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(piperidine-4-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. The acetamide moiety may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulfonamides: These compounds exhibit similar pharmacological activities but differ in their structural features.
N-methylpiperidine derivatives: Share the piperidine ring but vary in their functional groups and biological activities.
Uniqueness
N-methyl-2-(piperidine-4-sulfonyl)acetamide is unique due to its specific combination of a piperidine ring, sulfonyl group, and acetamide moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H16N2O3S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-methyl-2-piperidin-4-ylsulfonylacetamide |
InChI |
InChI=1S/C8H16N2O3S/c1-9-8(11)6-14(12,13)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
ODTWACHRBKMKBW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCNCC1 |
Origin of Product |
United States |
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